N-(4-Methoxybenzyl)glycine

Peptide Synthesis Kinetics Acidolysis

Inconsistent N-alkylation and poor acidolytic cleavage efficiency compromise peptide synthesis reproducibility. N-(4-Methoxybenzyl)glycine (CAS 20839-78-5) solves this with a defined 4-methoxybenzyl substitution pattern. • Quantifiable cleavage kinetics: First-order rate constants enable predictable one-pot deprotection. • Superior leaving group in Ugi-Passerini reactions, directly impacting yield. • ≥95-97% purity, white to off-white solid, consistent physical properties (density 1.174 g/cm³, BP 351.9°C). • Immediate availability in research quantities. Verified identity.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 20839-78-5
Cat. No. B1596359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzyl)glycine
CAS20839-78-5
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC(=O)O
InChIInChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeyQEOHOHDWOLGNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)glycine: Procurement-Grade Overview


N-(4-Methoxybenzyl)glycine (CAS 20839-78-5, C10H13NO3, MW 195.22) is a non-proteinogenic N-alkylated glycine derivative. It is supplied as a white to off-white solid with commercial purity typically ≥95-97% . The compound is characterized by a glycine backbone linked to a 4-methoxybenzyl group at the nitrogen atom, endowing it with unique structural features that make it a versatile building block in medicinal chemistry and peptide synthesis . Its physicochemical properties include a density of 1.174 g/cm³, a boiling point of 351.9°C at 760 mmHg, and a refractive index of 1.541 . While it is not a drug substance, its role as a key intermediate and research tool is well-established in the literature.

N-(4-Methoxybenzyl)glycine: Generic Substitution Risks


N-(4-Methoxybenzyl)glycine is not a simple, interchangeable building block. Its unique substitution pattern—specifically the 4-methoxybenzyl group on the glycine nitrogen—confers distinct reactivity and stability profiles that are not shared by unsubstituted glycine, N-benzylglycine, or other N-alkyl glycines. Direct evidence from kinetic studies shows that the 4-methoxybenzyl group dramatically influences the rate and selectivity of acidolytic cleavage reactions, with first-order rate constants that vary significantly depending on the steric and electronic environment of the amino acid [1]. Furthermore, the 4-methoxybenzyl moiety serves as a superior leaving group in Ugi-Passerini reactions, enabling simplifications in product cleavage that are not possible with other N-protecting groups [2]. This functional group specificity directly impacts the yield and purity of target peptides and small molecules, making generic substitution a potential risk to research reproducibility and synthetic success. Therefore, sourcing the exact compound with verified identity and purity is critical.

N-(4-Methoxybenzyl)glycine: Quantitative Differentiation Evidence


Superior Acidolytic Cleavage Kinetics

In the synthesis of α,α-dialkyl glycine amides, the use of N-(4-methoxybenzyl)glycine derivatives leads to significantly faster and more complete cleavage of the C-terminal amide bond under acidolytic conditions compared to N-benzyl or other N-alkyl analogs. Kinetic studies show that the cleavage reaction follows first-order kinetics with respect to the substrate, and the rate constant is highly dependent on the nature of the N-alkyl group [1]. Specifically, the 4-methoxybenzyl group facilitates cleavage via an oxazolonium intermediate, a pathway that is less favored or slower with other N-alkyl groups. This results in quantitative isolation of the desired N-acetyl amino acids after aqueous work-up [2].

Peptide Synthesis Kinetics Acidolysis Ugi Reaction

Selective Anti-Gram-Negative & MDR Activity

N-(4-Methoxybenzyl)glycine demonstrates significant antibacterial activity, with particular potency against Gram-negative bacteria and multidrug-resistant (MDR) pathogens, including Staphylococcus. In vitro assays show that the compound is active against Gram-negative strains but exhibits no activity against Gram-positive bacteria when used alone . This selective Gram-negative activity is not typical of many simple amino acid derivatives and suggests a unique mechanism of action. Importantly, the compound has been shown to inhibit the expression of bacterial genes involved in drug resistance and cross-coupling reactions, providing a potential dual-action profile that is not observed with glycine or N-benzylglycine .

Antibacterial Gram-negative Multidrug-resistant Gene expression inhibition

Enantioselective Phase-Transfer Catalysis

In the design of macrocyclic peptoid phase-transfer catalysts, the incorporation of N-(4-methoxybenzyl)glycine residues in an alternating sequence with L-proline yields the optimal catalyst for the enantioselective C-4 alkylation of oxazoline carboxylic acid esters. Screening of various cyclic peptoids with different ring sizes, proline content, and side-chain substituents identified the alternated N-(4-methoxybenzyl)glycine/L-proline cyclohexapeptoid as the best performer, achieving good yields and up to 75% enantiomeric excess (ee) [1]. This level of stereocontrol was not achieved with peptoids incorporating other N-alkyl glycines, underscoring the unique contribution of the 4-methoxybenzyl side chain to the catalyst's active site geometry and chiral environment.

Asymmetric Catalysis Phase-Transfer Catalysis Peptoid Enantioselectivity

Defined Purity and Physicochemical Properties

Commercially available N-(4-Methoxybenzyl)glycine is characterized by consistent and well-defined physicochemical properties that are crucial for reproducible research. Key parameters include a molecular weight of 195.22 g/mol, a density of 1.174 g/cm³, a boiling point of 351.9°C at 760 mmHg, and a refractive index of 1.541 . Suppliers typically provide the compound with a minimum purity of 95-97%, as verified by analytical methods such as NMR, HPLC, or GC . In contrast, many in-house synthesized or lower-grade analogs may lack rigorous purity certification, leading to batch-to-batch variability that can confound biological assays or synthetic yields.

Physicochemical Characterization Purity Procurement Quality Control

N-(4-Methoxybenzyl)glycine: Research & Industrial Applications


α,α-Dialkyl Glycine Peptide Synthesis

Ideal for researchers synthesizing peptidomimetics and constrained peptides where acid-labile N-alkyl groups are required. The 4-methoxybenzyl moiety provides a reliable, quantitative cleavage handle, as demonstrated by kinetic studies [1]. This application leverages the compound's unique acidolytic properties to enable high-yield, one-pot deprotection strategies.

Antibacterial Agents for Gram-Negative Pathogens

A valuable starting point for medicinal chemistry programs aimed at combating Gram-negative and MDR bacterial infections. Its selective activity and ability to inhibit resistance gene expression make it a promising scaffold for hit-to-lead optimization and mechanistic studies of bacterial resistance.

Chiral Macrocyclic Peptoid Catalyst Design

Essential monomer for the construction of highly enantioselective phase-transfer catalysts. Its incorporation into cyclic peptoids has been shown to be critical for achieving up to 75% ee in asymmetric alkylation reactions [2], making it the preferred choice for chemists developing new catalytic systems for stereocontrolled synthesis.

Analytical Reference Standard

Due to its well-defined and consistently reported physical properties (density, boiling point, refractive index) and high commercial purity , N-(4-Methoxybenzyl)glycine serves as an excellent reference compound for calibrating analytical instruments, validating synthetic procedures, and ensuring quality control in research and production environments.

Technical Documentation Hub

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